molecular formula C30H32N4O4 B4314283 (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-METHOXYPHENYL)-2-{[4-(2-METHYLPROPOXY)PHENYL]FORMAMIDO}PROP-2-ENAMIDE

(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-METHOXYPHENYL)-2-{[4-(2-METHYLPROPOXY)PHENYL]FORMAMIDO}PROP-2-ENAMIDE

Cat. No.: B4314283
M. Wt: 512.6 g/mol
InChI Key: WFFHONYMOIKOCY-IMRQLAEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-METHOXYPHENYL)-2-{[4-(2-METHYLPROPOXY)PHENYL]FORMAMIDO}PROP-2-ENAMIDE is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-METHOXYPHENYL)-2-{[4-(2-METHYLPROPOXY)PHENYL]FORMAMIDO}PROP-2-ENAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring, which can be achieved by the condensation of o-phenylenediamine with formic acid or its equivalents

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-METHOXYPHENYL)-2-{[4-(2-METHYLPROPOXY)PHENYL]FORMAMIDO}PROP-2-ENAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could yield a more reduced form.

Scientific Research Applications

(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-METHOXYPHENYL)-2-{[4-(2-METHYLPROPOXY)PHENYL]FORMAMIDO}PROP-2-ENAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-METHOXYPHENYL)-2-{[4-(2-METHYLPROPOXY)PHENYL]FORMAMIDO}PROP-2-ENAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-METHOXYPHENYL)-2-{[4-(2-METHYLPROPOXY)PHENYL]FORMAMIDO}PROP-2-ENAMIDE is unique due to its specific functional groups and the combination of the benzimidazole moiety with other aromatic and aliphatic groups. This unique structure contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[(Z)-3-[2-(1H-benzimidazol-2-yl)ethylamino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O4/c1-20(2)19-38-24-14-10-22(11-15-24)29(35)34-27(18-21-8-12-23(37-3)13-9-21)30(36)31-17-16-28-32-25-6-4-5-7-26(25)33-28/h4-15,18,20H,16-17,19H2,1-3H3,(H,31,36)(H,32,33)(H,34,35)/b27-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFHONYMOIKOCY-IMRQLAEWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)NCCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)NCCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-METHOXYPHENYL)-2-{[4-(2-METHYLPROPOXY)PHENYL]FORMAMIDO}PROP-2-ENAMIDE
Reactant of Route 2
Reactant of Route 2
(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-METHOXYPHENYL)-2-{[4-(2-METHYLPROPOXY)PHENYL]FORMAMIDO}PROP-2-ENAMIDE
Reactant of Route 3
(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-METHOXYPHENYL)-2-{[4-(2-METHYLPROPOXY)PHENYL]FORMAMIDO}PROP-2-ENAMIDE
Reactant of Route 4
Reactant of Route 4
(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-METHOXYPHENYL)-2-{[4-(2-METHYLPROPOXY)PHENYL]FORMAMIDO}PROP-2-ENAMIDE
Reactant of Route 5
(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-METHOXYPHENYL)-2-{[4-(2-METHYLPROPOXY)PHENYL]FORMAMIDO}PROP-2-ENAMIDE
Reactant of Route 6
Reactant of Route 6
(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(4-METHOXYPHENYL)-2-{[4-(2-METHYLPROPOXY)PHENYL]FORMAMIDO}PROP-2-ENAMIDE

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